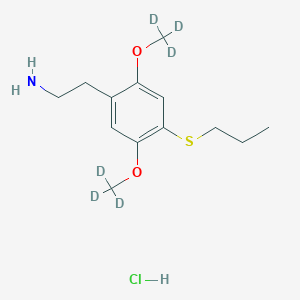
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine
Übersicht
Beschreibung
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, commonly known as DMBA, is a chemical compound that is widely used in scientific research. DMBA is a synthetic compound that belongs to the amine class of chemicals. It has a molecular formula of C20H26N2 and a molecular weight of 298.43 g/mol. DMBA is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and chloroform.
Wirkmechanismus
DMBA is known to cause DNA damage by forming DNA adducts. The formation of DNA adducts leads to mutations and chromosomal abnormalities, which can lead to the development of tumors. DMBA is also known to activate certain oncogenes and suppress tumor suppressor genes, which further contributes to tumorigenesis.
Biochemical and Physiological Effects:
DMBA is known to cause a wide range of biochemical and physiological effects. DMBA is known to cause oxidative stress, inflammation, and immune suppression. DMBA is also known to cause changes in gene expression, cell proliferation, and cell death. DMBA is known to cause changes in hormone levels, which can lead to reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA is widely used in scientific research because it is a potent carcinogen that can induce tumors in animal models. DMBA is relatively easy to synthesize and is readily available. However, DMBA has some limitations in lab experiments. DMBA is toxic and requires careful handling. DMBA is also known to cause variability in tumor induction, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are many future directions for research on DMBA. One future direction is to study the molecular mechanisms of DMBA-induced tumorigenesis. Another future direction is to develop new cancer therapies that target the pathways activated by DMBA. Another future direction is to study the effects of DMBA on different tissues and organs to better understand its toxic effects. Finally, future research could focus on developing new animal models that better mimic human cancer development.
Conclusion:
DMBA is a synthetic compound that is widely used in scientific research to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also known to cause a wide range of biochemical and physiological effects, including oxidative stress, inflammation, and immune suppression. DMBA has advantages and limitations for lab experiments, and there are many future directions for research on DMBA.
Wissenschaftliche Forschungsanwendungen
DMBA is widely used in scientific research as a tool to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also used to study the effects of environmental toxins on cancer development.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQJDEOSZHNOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620788 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine | |
CAS RN |
400858-39-1 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)



![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)


![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)


